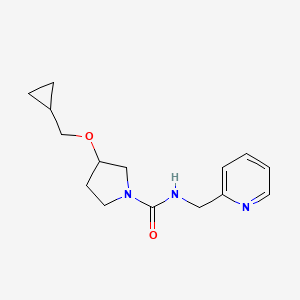

3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide

Description

3-(Cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine carboxamide core substituted with a cyclopropylmethoxy group at position 3 and a pyridin-2-ylmethyl group at the terminal amide nitrogen. The cyclopropylmethoxy moiety enhances metabolic stability by resisting oxidative degradation, while the pyridine ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c19-15(17-9-13-3-1-2-7-16-13)18-8-6-14(10-18)20-11-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSCCYZUFKJQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A cyclopropylmethoxy group,

- A pyrrolidine ring,

- A pyridin-2-ylmethyl moiety.

This structural composition contributes to its bioactivity, particularly in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to bind effectively to cannabinoid receptors, which play a crucial role in various physiological processes, including pain modulation and inflammation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has demonstrated significant anti-inflammatory effects in preclinical models, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

- Metabolic Regulation : In studies involving metabolic syndrome models, the compound showed efficacy in reducing serum lipid levels, indicating potential applications in metabolic disorder treatments .

Case Studies

- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the compound's cytotoxicity against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .

- Animal Models : In vivo studies have further supported the anti-inflammatory properties of the compound. Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | 3-(cyclopropylmethoxy)pyrrolidin-1-yl(4-(thiophen-2-yl)phenyl)methanone | Moderate anti-inflammatory |

| Compound B | 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide | High antitumor activity |

| This compound | Unique structure with enhanced binding affinity to cannabinoid receptors | Significant anti-inflammatory and antitumor effects |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Key Observations:

- The pyridin-2-ylmethyl group may favor binding to receptors with aromatic pockets, contrasting with upadacitinib’s imidazo-pyrrolo-pyrazin moiety, which enhances selectivity for JAK isoforms .

Synthetic Complexity :

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Solubility Profiles

Key Observations:

- Solubility : The target compound’s solubility is unreported, but cyclopropylmethoxy’s moderate hydrophobicity suggests intermediate solubility, unlike upadacitinib’s pH-dependent variability .

- Lipophilicity : The pyridin-2-ylmethyl group may reduce LogP compared to SNT-207858’s dichlorophenyl and butoxy chains, favoring CNS penetration if applicable .

Q & A

Basic Question: What are the recommended synthetic routes for 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves:

- Step 1: Formation of the pyrrolidine-1-carboxamide core via carboxamide coupling between a pyrrolidine derivative and pyridin-2-ylmethylamine under mild basic conditions (e.g., using triethylamine or DIPEA in DMF or dichloromethane).

- Step 2: Introduction of the cyclopropylmethoxy group through nucleophilic substitution or Mitsunobu reaction, depending on the starting material’s reactivity.

- Optimization Tips:

- Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to minimize side products.

- Monitor reaction progress using TLC or HPLC-MS .

Basic Question: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm, pyridin-2-ylmethyl protons at δ 8.0–8.5 ppm).

- X-ray Crystallography:

- Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, analogous compounds show distinct dihedral angles between pyridine and pyrrolidine rings (53–73°) .

- Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze crystallographic data .

Advanced Question: How can researchers design experiments to investigate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Answer:

- Experimental Design:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-containing carboxamides often target adenosine receptors).

- Assay Types:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with IC₅₀ determination.

- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists for competitive binding studies).

- Controls: Include positive controls (known inhibitors) and DMSO vehicle controls to account for solvent effects .

Advanced Question: How can structural modifications (e.g., cyclopropylmethoxy vs. trifluoromethoxy groups) impact the compound’s physicochemical properties and bioactivity?

Answer:

- Physicochemical Effects:

- Lipophilicity: Cyclopropylmethoxy increases logP compared to polar substituents (e.g., -OH), enhancing membrane permeability.

- Metabolic Stability: Cyclopropane rings reduce oxidative metabolism by CYP450 enzymes.

- Bioactivity Implications:

Basic Question: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility:

- Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in water (<1 µM). Use co-solvents (e.g., PEG-400) for in vitro studies.

- Stability:

- Store at –20°C under inert atmosphere to prevent hydrolysis of the carboxamide bond.

- Monitor degradation via HPLC-UV (e.g., reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based assays)?

Answer:

- Root Causes:

- Membrane permeability differences (cell-based assays require passive diffusion).

- Off-target effects in complex cellular environments.

- Strategies:

- Perform parallel assays: Compare cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.

- Use prodrug strategies or formulation additives (e.g., cyclodextrins) to enhance cellular uptake.

- Validate targets via CRISPR knockouts or siRNA silencing .

Basic Question: What computational tools are suitable for predicting the compound’s ADMET properties?

Answer:

- Software/Tools:

- ADMET Prediction: SwissADME, pkCSM, or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP inhibition.

- Docking Studies: AutoDock Vina or Glide (Schrödinger) to model interactions with target proteins (e.g., docking into adenosine A₂A receptor PDB: 5NM4).

- MD Simulations: GROMACS or AMBER to assess binding stability over time .

Advanced Question: How can crystallographic data (e.g., Hirshfeld surface analysis) guide the design of analogs with improved potency?

Answer:

- Key Insights from Crystal Structures:

- Intermolecular Interactions: Identify critical hydrogen bonds (e.g., N–H⋯O) and C–H⋯π contacts that stabilize the bioactive conformation.

- Torsional Flexibility: Dihedral angles between pyrrolidine and pyridine rings influence binding pocket compatibility.

- Design Strategies:

Basic Question: What analytical techniques are recommended for purity assessment and impurity profiling?

Answer:

- HPLC-MS: Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) and ESI-MS for molecular weight confirmation.

- Elemental Analysis: Verify C, H, N content (±0.4% theoretical).

- Residual Solvents: GC-MS to detect traces of DMF, dichloromethane, or THF (ICH Q3C guidelines) .

Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral Resolution:

- Use chiral stationary phases (e.g., Chiralpak IA/IB) for preparative HPLC.

- Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereoselective cyclopropane formation.

- Process Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.